molecular formula C10H11ClO4S B053052 Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate CAS No. 120100-04-1

Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

Cat. No.: B053052
CAS No.: 120100-04-1
M. Wt: 262.71 g/mol
InChI Key: BBWCBPYXCNCYAT-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate is a high-purity chemical intermediate of significant interest in synthetic organic chemistry and agrochemical research. This benzoate derivative is structurally characterized by multiple functional handles—a methyl ester, an aromatic chloride, an ortho-methyl group, and a para-methylsulfonyl moiety—which make it a versatile and valuable building block for the construction of more complex molecules. Its primary research application lies in the development of novel herbicides and plant growth regulators, where it serves as a key precursor in the synthesis of protoporphyrinogen oxidase (PPO) inhibitors. The methylsulfonyl group is a critical pharmacophore in many commercial herbicides, contributing to compound uptake, translocation, and target site binding. The chlorine and ester groups provide excellent sites for further functionalization via nucleophilic aromatic substitution or hydrolysis/transesterification reactions, respectively. Researchers utilize this compound to explore structure-activity relationships (SAR), develop new synthetic routes, and create targeted libraries for biological screening in crop protection science. It is an essential tool for chemists and biochemists focused on advancing agricultural innovation.

Properties

IUPAC Name

methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S/c1-6-8(16(3,13)14)5-4-7(9(6)11)10(12)15-2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWCBPYXCNCYAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)C(=O)OC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50568746
Record name Methyl 2-chloro-4-(methanesulfonyl)-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120100-04-1
Record name Methyl 2-chloro-4-(methanesulfonyl)-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thionyl Chloride-Mediated Esterification

Thionyl chloride (SOCl₂) acts as both a catalyst and dehydrating agent, converting the carboxylic acid into an acyl chloride intermediate, which subsequently reacts with methanol. The CN109535106B patent details this method:

  • Procedure : 3 g of 2-chloro-3-methyl-4-methylsulfonylbenzoic acid is dissolved in methanol, followed by dropwise addition of 1.35 g thionyl chloride under reflux at 60°C for 3 hours.

  • Workup : The reaction mixture is cooled, poured into water, and crystallized to yield a white solid.

  • Yield : 72% (2.16 g).

This method prioritizes speed and efficiency, as thionyl chloride’s high reactivity accelerates intermediate formation. However, its moisture sensitivity and HCl gas emission necessitate sealed reactors and stringent safety measures.

Sulfuric Acid-Catalyzed Esterification

Concentrated sulfuric acid (H₂SO₄) offers a cost-effective alternative, though it requires extended reaction times. The same patent describes:

  • Procedure : 3 g of the benzoic acid derivative is refluxed with 1.35 g H₂SO₄ in methanol at 65°C for 7 hours.

  • Workup : Similar crystallization steps yield a comparable product.

  • Yield : 75%.

While safer than thionyl chloride, prolonged heating risks side reactions, such as sulfonic acid group degradation.

Comparative Analysis of Catalysts

The choice between thionyl chloride and sulfuric acid hinges on scalability, safety, and equipment availability. The table below summarizes critical parameters:

Parameter Thionyl Chloride Sulfuric Acid
Reaction Temperature60°C65°C
Reaction Time3 hours7 hours
Yield72%75%
Safety ConsiderationsHCl gas emissionCorrosive handling
Industrial ScalabilityModerateHigh

Thionyl chloride’s faster kinetics suit small-scale syntheses, whereas sulfuric acid’s lower cost favors bulk production.

Reaction Optimization and Byproduct Management

Solvent and Sealing Requirements

Methanol serves dual roles as solvent and reactant. The CN109535106B patent emphasizes a sealed environment to minimize methanol evaporation, ensuring stoichiometric excess and driving the reaction to completion.

Purification Techniques

Post-reaction, the mixture is quenched in water to induce crystallization. Suction filtration isolates the product, with subsequent drying at 50–60°C yielding >95% purity. Recrystallization in ethyl acetate further purifies the compound if needed.

Physicochemical Properties

Data from Chemsrc confirm the compound’s structural identity:

  • Molecular Formula : C₁₀H₁₁ClO₄S

  • Molecular Weight : 262.71 g/mol

  • Appearance : White crystalline solid

  • Stability : Hygroscopic; requires refrigeration for long-term storage.

Industrial Applications and Scalability

This compound’s primary use lies in synthesizing mesotrione, a triketone herbicide. The CN109535106B patent outlines a multi-step pathway where this ester undergoes bromination and Williamson ether synthesis to form mesotrione precursors .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding sulfides.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfides.

Scientific Research Applications

Pharmaceuticals

Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate serves as an important intermediate in the synthesis of pharmaceutical compounds, particularly those targeting anti-inflammatory and analgesic pathways. Its mechanism of action often involves the inhibition of specific enzymes or receptors related to pain and inflammation .

Case Study : Research has demonstrated that derivatives of this compound can effectively inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This positions the compound as a potential lead in drug development for pain management therapies.

Agrochemicals

In the agrochemical sector, this compound is utilized as an intermediate for synthesizing herbicides and pesticides. Its ability to interact with plant growth enzymes allows for the development of effective weed control agents.

Case Study : A study highlighted the synthesis of a novel herbicide derived from this compound, demonstrating significant efficacy against common agricultural weeds without harming crop yield.

Materials Science

The compound is also explored for its potential in materials science, particularly in creating novel polymers and coatings. Its reactive groups can be employed to modify polymer properties, enhancing durability and resistance to environmental factors.

Case Study : Research into polymer composites incorporating this compound showed improved mechanical properties and thermal stability compared to traditional materials, indicating its potential for use in high-performance applications .

Mechanism of Action

. its interactions with molecular targets and pathways are likely influenced by its functional groups, which can participate in various chemical reactions and binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate can be compared to several related benzoate esters and sulfonylurea herbicides. Key differences in substituent groups, molecular properties, and applications are highlighted below:

Structural Analogues in Agrochemicals

  • Metsulfuron Methyl Ester : Contains a sulfonylurea bridge linked to a triazine ring, with a methoxy group at the 4-position of the benzoate. This compound is a systemic herbicide, leveraging the sulfonylurea group for acetolactate synthase (ALS) inhibition. In contrast, this compound lacks the triazine moiety but features a methylsulfonyl group, which may alter its mechanism of action or target specificity .
  • Ethametsulfuron Methyl Ester: Features an ethoxy group on the triazine ring instead of methoxy.

Substituted Benzoate Esters

  • Methyl 4-Chlorobenzoate : A simpler analog with a single chloro substituent at the 4-position. The absence of methyl and methylsulfonyl groups reduces steric hindrance and electronic complexity, likely resulting in higher volatility and lower persistence in environmental matrices compared to the target compound .
  • Methyl 4-Fluorobenzoate : Substitution of chlorine with fluorine at the 4-position decreases electronegativity and may enhance hydrolytic stability. The target compound’s 2-chloro substituent could increase ring activation for electrophilic substitution reactions relative to para-substituted analogs .

Physical and Chemical Properties

While explicit data for this compound is unavailable, inferences can be drawn from structurally related esters:

  • Solubility: The methylsulfonyl group enhances polarity, likely improving aqueous solubility compared to non-sulfonylated analogs like Methyl 4-chlorobenzoate. However, the hydrophobic methyl and chloro groups may counterbalance this effect .
  • Stability : Methylsulfonyl groups are resistant to hydrolysis under acidic conditions, suggesting greater stability than esters with sulfonylurea bridges (e.g., metsulfuron methyl ester), which are prone to cleavage .

Data Table: Comparative Analysis

Compound Name Substituents Molecular Weight (g/mol) Key Applications Reference
This compound 2-Cl, 3-CH3, 4-SO2CH3 ~278.7 (estimated) Agrochemical intermediate (inferred) -
Metsulfuron Methyl Ester 4-OCH3, sulfonylurea-triazine bridge 381.4 Herbicide (ALS inhibitor)
Methyl 4-Chlorobenzoate 4-Cl 170.6 Pharmaceutical synthesis
Methyl 4-Fluorobenzoate 4-F 154.1 Organic synthesis intermediate

Research Findings and Implications

  • Synthetic Utility: The methylsulfonyl group in the target compound may facilitate nucleophilic aromatic substitution reactions, offering a pathway for further functionalization—a property less pronounced in analogs lacking this group .
  • Biological Activity : While sulfonylurea herbicides (e.g., metsulfuron) target ALS enzymes, the methylsulfonyl group in the target compound could interact with different biological targets, such as glutathione S-transferases, due to its distinct electronic profile .
  • Environmental Persistence: The combination of chloro and methylsulfonyl groups may increase environmental persistence compared to mono-substituted benzoates, necessitating further study on degradation pathways .

Biological Activity

Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate (CAS No. 120100-04-1) is an organic compound with significant implications in both pharmaceutical and agrochemical applications. Its structure includes a chlorine atom and a methylsulfonyl group, which contribute to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H11ClO4S
  • Molecular Weight : 262.71 g/mol
  • CAS Number : 120100-04-1

The biological activity of this compound is primarily attributed to its capacity to interact with specific molecular targets. The compound's mechanism can be summarized as follows:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development.
  • Receptor Modulation : The compound can interact with various receptors, potentially influencing cellular signaling pathways related to pain and inflammation.
  • Nucleophilic Substitution : The chlorine atom can be substituted by nucleophiles, leading to the formation of diverse derivatives with varying biological activities .

Anti-inflammatory Properties

Research has indicated that this compound exhibits anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in cell cultures. For instance, a study demonstrated that the compound inhibited the expression of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against certain bacterial strains, making it a potential candidate for further development as an antimicrobial agent .

Data Table of Biological Activities

Activity Type Effect Reference
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialActivity against specific bacteria
Enzyme inhibitionModulation of inflammatory pathways

Case Studies

Several case studies have explored the biological activity of this compound:

  • Case Study on Inflammation : A study involving animal models demonstrated that administration of the compound resulted in a significant reduction in edema compared to control groups, indicating its potential use as an anti-inflammatory agent.
  • Antimicrobial Efficacy : In vitro tests showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its utility in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate, and how can purity be optimized during synthesis?

  • Methodological Answer : Synthesis typically involves sequential sulfonation, chlorination, and esterification. For example, methylsulfonyl groups can be introduced via methanesulfonyl chloride (Ev. 2), followed by Friedel-Crafts alkylation for methyl substitution. Chlorination may employ SOCl₂ or Cl₂ under controlled conditions. Purity optimization includes recrystallization (using solvents like ethanol/water) and column chromatography (silica gel, hexane/ethyl acetate gradient). Melting point consistency (e.g., 137–140°C for analogous compounds, Ev. 1) and HPLC (>98% purity) are critical quality checks.

Q. What spectroscopic and chromatographic methods are most effective for structural confirmation of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., methylsulfonyl chemical shifts at ~3.3 ppm for S–CH₃).
  • FT-IR : Sulfonyl S=O stretches (~1350–1300 cm⁻¹) and ester C=O (~1720 cm⁻¹).
  • X-ray crystallography (Ev. 6, 7): For unambiguous confirmation of molecular geometry and packing. Single-crystal studies (R factor <0.05, Ev. 6) are ideal.
  • LC-MS : To verify molecular ion peaks ([M+H]⁺ or [M−H]⁻) and rule out impurities.

Advanced Research Questions

Q. How do the chloro, methyl, and methylsulfonyl substituents influence crystallographic packing and thermodynamic stability?

  • Methodological Answer : The methylsulfonyl group enhances polarity, promoting hydrogen bonding with adjacent molecules (e.g., C–H···O interactions, Ev. 6). Chloro substituents increase molecular rigidity, as seen in analogous benzamide derivatives with planar aromatic systems (Ev. 6). Methyl groups may disrupt packing via steric effects, requiring temperature-controlled crystallization (e.g., slow evaporation at 25°C). Comparative studies with 4-methylsulfonylbenzyl bromide (mp 82–86°C, Ev. 2) suggest that bulky substituents reduce melting points.

Q. How can researchers resolve contradictions in biological activity data, such as inconsistent herbicidal efficacy in trials?

  • Methodological Answer :

  • Dose-Response Studies : Test across concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
  • Enzyme Assays : Compare inhibition of acetolactate synthase (ALS), a target for sulfonylurea herbicides (Ev. 3), using purified enzymes vs. whole-cell assays.
  • Metabolite Profiling : Use LC-MS/MS to detect degradation products or competing metabolic pathways in target organisms.
  • Statistical Validation : Apply ANOVA or mixed-effects models to account for environmental variability.

Q. What computational strategies can predict the herbicidal mechanism of action, and how do they align with experimental data?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to ALS (PDB ID: 1N0H) using software like AutoDock Vina. Focus on sulfonylurea-binding pockets (Ev. 3).
  • QSAR Models : Corrogate substituent electronic effects (Hammett σ constants) with herbicidal IC₅₀ values.
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking results. Cross-reference with crystallographic data (e.g., bond lengths in Ev. 6).

Data Interpretation and Optimization

Q. How should researchers address discrepancies in melting points or spectral data between synthesized batches?

  • Methodological Answer :

  • Repeat Synthesis : Ensure reaction conditions (e.g., anhydrous solvents, inert atmosphere) are consistent.
  • Polymorph Screening : Use differential scanning calorimetry (DSC) to identify polymorphic forms.
  • Impurity Profiling : Compare HPLC retention times with reference standards (e.g., Ev. 5) to detect byproducts like unreacted benzoic acid derivatives.

Structural and Functional Comparisons

Q. What structural analogs of this compound have been studied for pesticidal activity, and how do their substituents affect potency?

  • Methodological Answer : Analogs like metsulfuron-methyl (Ev. 3) show that:

  • Chloro Groups : Enhance lipophilicity, improving membrane penetration.
  • Methylsulfonyl : Stabilizes binding via polar interactions.
  • Triazine Moieties (in related compounds, Ev. 3): Increase ALS inhibition. Use SAR tables to rank substituent contributions (e.g., EC₅₀ values vs. logP).

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